molecular formula C17H19N3O3 B14989267 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B14989267
M. Wt: 313.35 g/mol
InChI Key: UIYJIYOEKFLICD-RMKNXTFCSA-N
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Description

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, an ethoxyphenyl group, and a methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the introduction of the ethoxyphenyl and methoxyethylamino groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxybenzaldehyde, and 2-methoxyethylamine. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXYBENZALDEHYDE: Shares the ethoxyphenyl group but lacks the oxazole ring and methoxyethylamino group.

    2-METHOXYETHYLAMINE: Contains the methoxyethylamino group but lacks the oxazole ring and ethoxyphenyl group.

    OXAZOLE DERIVATIVES: Compounds with similar oxazole rings but different substituents.

Uniqueness

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H19N3O3/c1-3-22-14-7-4-13(5-8-14)6-9-16-20-15(12-18)17(23-16)19-10-11-21-2/h4-9,19H,3,10-11H2,1-2H3/b9-6+

InChI Key

UIYJIYOEKFLICD-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCCOC)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NCCOC)C#N

Origin of Product

United States

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